molecular formula C20H31NO4 B088494 4-Nitrophenyl myristate CAS No. 14617-85-7

4-Nitrophenyl myristate

Cat. No.: B088494
CAS No.: 14617-85-7
M. Wt: 349.5 g/mol
InChI Key: ZBBNFJIVAHGZKA-UHFFFAOYSA-N
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Safety and Hazards

While specific safety data for Tetradecanoic acid, 4-nitrophenyl ester is not available, similar compounds such as 4-Nitrophenyl acetate are considered hazardous. They may intensify fire, cause allergic skin reactions, and cause serious eye damage .

Mechanism of Action

Target of Action

4-Nitrophenyl myristate, also known as Tetradecanoic acid, 4-nitrophenyl ester, primarily targets enzymes such as bile salt-activated lipase , esterase , and neutral lipase . These enzymes play a crucial role in the hydrolysis of ester bonds in dietary triglycerides, facilitating their absorption in the digestive system.

Mode of Action

The compound acts as a substrate for these enzymes . Upon interaction with the enzymes, it undergoes hydrolysis, leading to the release of 4-nitrophenol and myristic acid. The change in absorbance due to the release of 4-nitrophenol is often measured to determine the activity of these enzymes.

Result of Action

The hydrolysis of this compound by lipases results in the production of 4-nitrophenol and myristic acid. This reaction is often used in laboratory settings to measure the activity of lipases .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by pH, temperature, and the presence of other compounds. Moreover, the compound’s stability may be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl myristate interacts with several enzymes, proteins, and other biomolecules. It has been used as a substrate to measure the activity of bile salt-activated lipase, esterase, and neutral lipase . The nature of these interactions involves the hydrolysis of the ester bond in this compound, catalyzed by these enzymes .

Cellular Effects

It is known that the compound can serve as a substrate for various enzymes, which suggests that it may influence cellular metabolism and other processes through its interactions with these enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its role as a substrate for various enzymes. These enzymes, such as lipase, catalyze the hydrolysis of the ester bond in this compound . This process can influence various cellular and molecular processes, including changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

It is known that the compound can serve as a substrate for various enzymes, suggesting that its effects may vary over time depending on the activity of these enzymes .

Metabolic Pathways

This compound is involved in metabolic pathways related to the enzymes that it serves as a substrate for, such as lipase . These enzymes catalyze the hydrolysis of the ester bond in this compound, which can influence metabolic flux or metabolite levels .

Transport and Distribution

Given its role as a substrate for various enzymes, it is likely that it interacts with transporters or binding proteins that facilitate its distribution within cells .

Subcellular Localization

Given its role as a substrate for various enzymes, it is likely that it is localized to the compartments or organelles where these enzymes are found .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl myristate can be synthesized through the esterification of tetradecanoic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl myristate primarily undergoes hydrolysis, reduction, and substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide, water, lipase enzyme

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, alcohols, basic conditions

Major Products Formed

    Hydrolysis: Tetradecanoic acid, 4-nitrophenol

    Reduction: Tetradecanoic acid, 4-aminophenyl ester

    Substitution: Various substituted esters depending on the nucleophile used

Properties

IUPAC Name

(4-nitrophenyl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)25-19-16-14-18(15-17-19)21(23)24/h14-17H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBNFJIVAHGZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074530
Record name Tetradecanoic acid, 4-nitrophenyl ester
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Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14617-85-7
Record name p-Nitrophenyl myristate
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Record name p-Nitrophenyl myristate
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Record name 14617-85-7
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Record name Tetradecanoic acid, 4-nitrophenyl ester
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Record name p-nitrophenyl myristate
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